6-Bromo-2-methylquinoline-4-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 6-bromo-2-methylquinoline derivatives involves complex reactions, including condensation and cyclization steps. One approach involves a condensation between β-keto esters and 4-bromoaniline, followed by a cyclization to form 6-bromoquinolin-2(1H)-one, a process known as the Knorr reaction. This method was optimized to achieve a three-step preparation of 6-bromo-2-chloro-4-methylquinoline with a 48% overall yield from 4-bromoaniline (Wlodarczyk et al., 2011).
Molecular Structure Analysis
The molecular structure of 6-bromo-2-methylquinoline-4-carbohydrazide and related compounds has been elucidated using techniques such as 1H NMR spectroscopy. For instance, the structure of 6-bromoquinoline was characterized after synthesis from 4-bromoaniline, glycerol, and nitrobenzene by Skraup reaction, with the highest yield approaching 54% under optimized conditions (Li Wei, 2011).
Chemical Reactions and Properties
6-Bromo-2-methylquinoline derivatives undergo various chemical reactions to produce biologically active compounds. For example, bromo-4-iodoquinoline, an intermediate for synthesizing biologically active compounds, was prepared through a series of steps including cyclization and substitution reactions, demonstrating the versatility of these compounds in synthetic chemistry (Wenhui Wang et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
- Knorr Synthesis : The compound is involved in the Knorr synthesis, a process for preparing quinolines. This includes a condensation reaction between β-keto esters and bromoaniline, leading to the formation of anilides and subsequently 6-bromoquinolines (Wlodarczyk et al., 2011).
Applications in Organic Chemistry and Drug Synthesis
- Preparation of Quinoline Derivatives : It serves as a starting material in the preparation of various quinoline derivatives, which are key intermediates in the synthesis of pharmacologically active compounds (Choi & Chi, 2004).
- Synthesis of Substituted Quinoline Carbohydrazides : The compound is used in the synthesis of substituted quinoline-6-carbohydrazides, which are precursors for various biologically active molecules (Aleksanyan & Hambardzumyan, 2019).
Biological Applications
- Antimicrobial Activity : Quinoline derivatives synthesized using 6-Bromo-2-methylquinoline-4-carbohydrazide have been shown to possess antimicrobial activities, making them potential candidates for drug development (Alafeefy, 2008).
- Antiangiogenic Effects : Some quinoline derivatives synthesized from similar bromoquinolines have demonstrated antiangiogenic effects, suggesting potential applications in cancer research and therapy (Mabeta, Auer, & Mphahlele, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-methylquinoline-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-6-4-9(11(16)15-13)8-5-7(12)2-3-10(8)14-6/h2-5H,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBFGWOGYMQWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351240 | |
Record name | 6-bromo-2-methylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylquinoline-4-carbohydrazide | |
CAS RN |
215778-63-5 | |
Record name | 6-bromo-2-methylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.